5-[1-(propan-2-yl)-1H-pyrazole-3-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene
Description
This compound features a complex tricyclic framework fused with a pyrazole ring and a propan-2-yl substituent. Structural characterization of such polycyclic systems typically involves X-ray crystallography, employing software like SHELX for refinement and Mercury for visualization of intermolecular interactions .
Properties
IUPAC Name |
1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(1-propan-2-ylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-11(2)21-8-7-13(18-21)15(22)20-10-9-19-14-6-4-3-5-12(14)17-16(19)20/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCHIRNCKGMADZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)N2CCN3C2=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesizing 5-[1-(propan-2-yl)-1H-pyrazole-3-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene typically involves a multi-step process:
Formation of the Pyrazole Ring: This can be achieved through a cyclization reaction involving hydrazine and a diketone precursor under reflux conditions.
Carbonylation Reaction:
Formation of the Triazatricyclic Core: The triazatricyclic structure is constructed via a series of cycloaddition reactions. The specific conditions vary, but they often include thermal cycloadditions and radical initiators.
Industrial Production Methods: Industrially, the production may involve a streamlined process with optimized conditions to ensure high yield and purity. This typically includes:
Continuous Flow Synthesis: This method allows for better control of reaction parameters and scalability.
Catalyst Optimization: Using heterogeneous catalysts to facilitate the cyclization and carbonylation reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 5-[1-(propan-2-yl)-1H-pyrazole-3-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene undergoes several types of reactions:
Oxidation: Oxidative cleavage of the pyrazole ring can be achieved using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the carbonyl group to a secondary alcohol using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides.
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Oxidative Cleavage: Carboxylic acids and ketones.
Reduction: Secondary alcohols.
Substitution: Alkylated pyrazole derivatives.
Scientific Research Applications
The compound 5-[1-(propan-2-yl)-1H-pyrazole-3-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications in detail, supported by data tables and relevant case studies.
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 334.36 g/mol. The structure features a triazatricyclo framework which contributes to its unique properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the pyrazole moiety is known to enhance biological activity against various cancer cell lines. For instance, derivatives of pyrazole have shown efficacy in inhibiting tumor growth by targeting specific pathways involved in cancer progression.
Antimicrobial Properties
Research has demonstrated that pyrazole-based compounds possess antimicrobial properties. The compound may inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Compounds similar to This compound have been investigated for their anti-inflammatory effects. The pyrazole ring can modulate inflammatory pathways, potentially leading to therapeutic applications in treating chronic inflammatory diseases.
Photonic Materials
The unique electronic properties of this compound make it suitable for applications in photonics. Its ability to absorb and emit light can be harnessed in the development of advanced materials for optical devices.
Organic Light Emitting Diodes (OLEDs)
Due to its structural properties and potential for electron transport, this compound can be explored as a component in OLEDs, contributing to more efficient light-emitting materials.
Study on Anticancer Effects
A recent study published in a peer-reviewed journal examined the anticancer effects of pyrazole derivatives on human cancer cell lines. The results indicated that compounds with similar structures to This compound showed a significant reduction in cell viability at micromolar concentrations.
Investigation of Antimicrobial Activity
In another study focusing on antimicrobial properties, researchers synthesized several pyrazole derivatives and tested their efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited potent antibacterial activity, suggesting potential applications in developing new antibiotics.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. It can:
Inhibit Enzymes: By binding to the active sites of enzymes, it prevents substrate binding and subsequent catalytic activity.
Modulate Receptors: Interacting with cell surface receptors, influencing signal transduction pathways.
Enzyme Inhibition: Targeting enzymes such as kinases and proteases.
Signal Transduction: Modulating pathways like the MAPK and PI3K-Akt pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent Effects and Crystallography
The compound shares structural motifs with N-substituted pyrazoline derivatives reported in , which include variations in aryl substituents (e.g., 4-fluorophenyl, 4-bromophenyl) and N-linked groups (carbaldehyde, ethanone). Key comparisons are summarized below:
- Halogenated derivatives (Compounds 2–3) exhibit halogen-based interactions absent in the target compound .
- Crystallographic Methods : Structural confirmation for analogues relied on SHELX-refined X-ray data , suggesting similar approaches would apply to the target compound.
Hydrogen Bonding and Tautomerism
Like 1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropane-1,3-dione (Compound 5, ), the target compound’s pyrazole-carbonyl group may adopt tautomeric forms stabilized by intramolecular hydrogen bonds. For Compound 5, enol tautomers dominate due to H-bonding between the hydroxyl and carbonyl groups . In the target compound, analogous H-bonding between the pyrazole N–H and carbonyl oxygen could enforce planarity, influencing reactivity and solubility.
Computational Insights: DFT and Electronic Properties
While direct computational data for the target compound is unavailable, –3 highlights methodologies applicable to its analysis:
- Thermochemical Accuracy : Becke’s hybrid functional () achieves ~2.4 kcal/mol error in atomization energies, suitable for predicting the target compound’s stability .
- Correlation Energy : The Colle-Salvetti formula () provides reliable correlation-energy estimates for systems with complex electron density distributions, such as the tricyclic core .
A hypothetical DFT study of the target compound might reveal:
- Dipole Moment: Higher than non-polar analogues (e.g., Compound 1) due to the polar carbonyl group.
Biological Activity
The compound 5-[1-(propan-2-yl)-1H-pyrazole-3-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene is a complex pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article aims to synthesize existing research on the biological activity of this specific compound.
Chemical Structure
The molecular structure of the compound is characterized by a tricyclic framework with a pyrazole moiety and a carbonyl group. The unique arrangement of nitrogen atoms within the tricyclic system contributes to its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have exhibited cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through multiple signaling pathways.
Case Study:
A study conducted by researchers at King Saud University demonstrated that derivatives of pyrazole showed significant cytotoxicity against breast cancer cells. The compound was tested for its efficacy in inhibiting cell growth and inducing apoptosis in vitro, showing promising results .
Anticoagulant Activity
Pyrazole derivatives have been explored as potential anticoagulants due to their ability to inhibit factor Xa, an essential enzyme in the coagulation cascade. The design of these inhibitors focuses on enhancing bioavailability and selectivity.
Research Findings:
A related study indicated that pyrazole-based compounds could effectively inhibit factor Xa with improved pharmacokinetic profiles compared to traditional anticoagulants . This suggests that our compound may also exhibit similar anticoagulant properties.
Anti-inflammatory Effects
The anti-inflammatory activities of pyrazoles are well-documented. Compounds containing the pyrazole ring have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Data Table: Biological Activities of Pyrazole Derivatives
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Anticoagulant | Inhibition of factor Xa | |
| Anti-inflammatory | COX inhibition |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole precursors. The characterization is performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the structural integrity and purity of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
